1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Overview
Description
“1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone” is a chemical compound . It has a molecular formula of C12H10FNOS and a molecular weight of 235.27700 . It’s also known as HMS552M08, PC6701, Ethanone,1-[3-amino-5-(4-fluorophenyl)-2-thienyl], and 2-Acetyl-3-amino-5-(4-fluorophenyl)thiophene .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.27700, a PSA of 71.33000, and a LogP of 3.92020 . Unfortunately, other specific physical and chemical properties are not provided in the search results .Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis of Schiff bases using derivatives similar to 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone has shown promise in antimicrobial activity. These novel Schiff bases, synthesized using a multi-step reaction involving 1,3-disubstituted pyrazole-4-carboxaldehyde, exhibited significant in vitro antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019).
Anticonvulsant Evaluation
- Research into the anticonvulsant properties of related compounds, like the derivative 1-(1-(5-amino-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-5-fluoro-2-phenyl-1H-indol-3-yl)ethanone, has demonstrated significant activity in maximal electroshock tests. These compounds showed promising results in reducing seizure latency and could be effective in anticonvulsant therapies (Ahuja & Siddiqui, 2014).
Anti-oxidant and Anti-microbial Agents
- The synthesis of chalcone derivatives involving 1-(thiophen-2yl)ethanone demonstrated notable anti-oxidant and anti-microbial activities. These compounds were found to be effective compared to standard drugs such as Ascorbic acid, Ciprofloxacin, and Fluconazole, suggesting their potential use in medical applications (Gopi, Sastry, & Dhanaraju, 2016).
Antioxidant and Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the target compound, showed significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. Additionally, their anticancer activity against specific cell lines like glioblastoma U-87 indicates potential in cancer therapy research (Tumosienė et al., 2020).
Molecular Docking and Nonlinear Optics Applications
- The molecular docking study of related compounds, such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, suggests potential inhibitory activity against certain enzymes and anti-neoplastic properties. Additionally, the hyperpolarizability analysis points towards their use in nonlinear optics (Mary et al., 2015).
Fluorescence Photophysics
- The study of the photophysics of compounds like 1-(4'-amino-biphenyl-4-yl)-ethanone, which shares structural similarities, showed a significant edge-excitation-red-shift in fluorescence in a rigid ethanol medium. This characteristic could be valuable in the study of solvent interactions and fluorescence applications (Ghoneim, 2001).
Antimicrobial Activity of Isoxazoles and Triazoles
- Novel isoxazoles and triazoles synthesized from compounds structurally related to this compound have shown antimicrobial activity against various bacterial and fungal organisms. This highlights their potential in developing new antimicrobial agents (Kumar et al., 2019).
Bioreduction and Chiral Recognition
- The bioreduction of compounds like 1-(4-fluorophenyl)ethanone has been studied for enantioselective synthesis, highlighting its use in chiral recognition studies and its relevance in synthesizing pharmaceutical intermediates (ChemChemTech, 2022).
Antiviral Activity
- Derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, similar in structure, have been synthesized and tested for their antiviral activity. This research opens avenues for the development of new antiviral agents (Attaby et al., 2006).
Anti-Breast Cancer Agents
- The synthesis of thiazolyl(hydrazonoethyl)thiazoles using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone has shown potential as anti-breast cancer agents. This indicates the significance of such compounds in cancer research (Mahmoud et al., 2021).
Safety and Hazards
When handling “1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone”, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEIPHPPOCNRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372194 | |
Record name | 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-10-4 | |
Record name | 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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